3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate
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Overview
Description
Sapphyrin PCI-2053 is a derivative of sapphyrin PCI-2050, belonging to the class of pentapyrrolic metal-free expanded porphyrins. These compounds have garnered attention due to their potential medical applications, particularly in cancer therapy. Sapphyrins are known for their ability to bind anions and generate singlet oxygen, making them promising candidates for photodynamic therapy and other medical uses .
Preparation Methods
The synthesis of 3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate involves the functionalization of the sapphyrin core with specific substituents to enhance its solubility and biological activity. The synthetic route typically includes the following steps:
Formation of the Sapphyrin Core: The initial step involves the synthesis of the pentapyrrolic core structure.
Functionalization: The core is then functionalized with 2-[2-(2-methoxyethoxy)ethoxy]ethoxy groups to improve solubility and a modified bipyrrole moiety to enhance biological activity.
Purification: The final compound is purified using chromatographic techniques to obtain the desired product with high purity.
Industrial production methods for 3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[202112,517,10112,15
Chemical Reactions Analysis
Sapphyrin PCI-2053 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive oxygen species, which play a role in its anticancer activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups to the sapphyrin core, altering its solubility and biological properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sapphyrin PCI-2053 has several scientific research applications:
Cancer Therapy: The compound has shown significant anticancer properties, particularly in inducing apoptosis in tumor cells. .
Gene Expression Inhibition: Sapphyrin PCI-2053 can inhibit gene expression in cancer cells by inducing oxidative stress and decreasing mRNA levels.
Anion Binding:
Mechanism of Action
The mechanism of action of 3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate involves several key processes:
Tumor Localization: The compound preferentially localizes to tumor cells, enhancing its anticancer efficacy.
Induction of Apoptosis: Sapphyrin PCI-2053 induces apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular processes.
Inhibition of Gene Expression: The compound inhibits gene expression by decreasing mRNA levels, particularly affecting short-lived transcripts.
Comparison with Similar Compounds
Sapphyrin PCI-2053 can be compared with other similar compounds, such as:
Sapphyrin PCI-2050: More potent in inducing apoptosis and has better tumor localization properties.
Sapphyrin PCI-2051: Less potent than PCI-2050 but still exhibits significant anticancer activity.
Sapphyrin PCI-2052: Similar to PCI-2051 in terms of anticancer activity.
Sapphyrin PCI-2053 is unique due to its specific functionalization, which enhances its solubility and biological activity, making it a valuable compound for scientific research and potential medical applications.
Properties
Molecular Formula |
C66H99N7O16 |
---|---|
Molecular Weight |
1246.5 g/mol |
IUPAC Name |
3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C66H99N7O16/c1-9-53-54(10-2)62-48-64-56(14-12-24-89-66(75)73(21-27-82-39-43-86-35-31-78-7)22-28-83-40-44-87-36-32-79-8)50(4)60(70-64)46-52-16-18-58(68-52)57-17-15-51(67-57)45-59-49(3)55(63(69-59)47-61(53)71-62)13-11-23-88-65(74)72(19-25-80-37-41-84-33-29-76-5)20-26-81-38-42-85-34-30-77-6/h15-18,45-48,67-68,71H,9-14,19-44H2,1-8H3 |
InChI Key |
SJKBHZFWKUDPHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C3C(=C(C(=N3)C=C4C=CC(=C5C=CC(=CC6=NC(=CC(=C1CC)N2)C(=C6C)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC)N5)N4)C)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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